2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol
Description
Properties
IUPAC Name |
[2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c17-7-8-5-10-13(14-6-8)20-12(15-10)9-3-1-2-4-11(9)16(18)19/h1-6,17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULVRVQWCZXWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(S2)N=CC(=C3)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721385 | |
| Record name | [2-(2-Nitrophenyl)[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231952-71-8 | |
| Record name | [2-(2-Nitrophenyl)[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Single-Step Core Formation
The thiazolo[5,4-b]pyridine scaffold is efficiently constructed via a one-pot reaction between 5-chloro-4-nitropyridine derivatives and thioamides bearing the 2-nitrophenyl group. For example:
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Reactants :
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5-Chloro-4-nitro-2-(2-nitrophenyl)pyridine
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2-Nitrobenzenecarbothioamide (HS–C(=S)–NH–C6H3(NO2))
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Conditions : Ethanol, reflux (12–24 h).
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Mechanism : Nucleophilic displacement of chlorine by thioamide sulfur, followed by cyclization to form the thiazole ring.
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Outcome : Direct formation of the thiazolo[5,4-b]pyridine core with a 2-nitrophenyl substituent at position 2.
Functionalization at Position 6
To introduce the methanol group at position 6, a carbonyl precursor (e.g., ester or ketone) is required:
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Ester Hydrolysis :
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Reduction to Alcohol :
Multi-Component Cascade Reactions
Limitations and Modifications
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Ring Fusion Specificity : The [3,2-a] fusion in literature methods necessitates redesigning starting materials for [5,4-b] systems.
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Functional Group Compatibility : Nitro groups may require protection during acidic or basic steps.
Post-Cyclization Reduction Strategies
Ketone to Alcohol Conversion
For precursors with a ketone at position 6:
Ester to Alcohol via Acyl Chloride
A two-step sequence ensures higher selectivity:
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Ester to Acid Chloride :
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Conditions : SOCl2, reflux (2 h).
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Reduction :
Analytical Validation and Characterization
Spectroscopic Data
Mass Spectrometry
Comparative Analysis of Methods
Industrial-Scale Considerations
Solvent Optimization
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-aldehyde or 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-carboxylic acid.
Reduction: Formation of 2-(2-aminophenyl)-Thiazolo[5,4-b]pyridine-6-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is crucial for the biosynthesis of signal molecules involved in bacterial communication . This inhibition disrupts quorum sensing, thereby reducing virulence and biofilm formation.
Comparison with Similar Compounds
Table 1: Comparative Enzymatic Inhibition of Selected Derivatives
| Compound | Substituent (Position 2) | c-KIT IC50 (µM) | Key Binding Feature |
|---|---|---|---|
| 6h | 3-Trifluoromethylphenyl | 9.87 | Hydrophobic pocket interaction |
| 6j | Urea-linked phenyl | >10 | Loss of amide linkage |
| 2-(2-Nitrophenyl)-... | 2-Nitrophenyl | N/A* | Nitro (electron withdrawal) |
Anti-Proliferative Activity in Cancer Cells
Evidence from Cell-Based Assays:
- Compound 6m: Demonstrates GI50 values of <10 µM in GIST-T1 and HMC1.2 cells, indicating strong anti-proliferative effects . Substituents in this series likely enhance membrane permeability or target engagement.
- This compound: The nitro group may reduce cell permeability compared to non-polar substituents (e.g., trifluoromethyl).
Table 2: Anti-Proliferative Activity (GI50) in Cancer Cell Lines
| Compound | GI50 (GIST-T1) | GI50 (HMC1.2) |
|---|---|---|
| 6m | <10 µM | <10 µM |
| 2-(2-Nitrophenyl)-... | Unknown | Unknown |
Structural and Functional Insights
- Electron-Withdrawing vs. Hydrophobic Groups: The 2-nitrophenyl group in the target compound contrasts with 6h’s 3-trifluoromethylphenyl group. While both are electron-withdrawing, the trifluoromethyl group’s hydrophobicity is critical for c-KIT binding, suggesting nitro-substituted derivatives may require optimization for kinase targets .
- Role of the Methanol Group: The hydroxymethyl moiety at position 6 is unique among the compared derivatives. This group may confer improved solubility or enable hydrogen bonding with polar residues in target proteins, a feature absent in derivatives like 6h or 6m .
Biological Activity
2-(2-Nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol, with the chemical formula C13H9N3O3S and a molecular weight of 287.29 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and data tables.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2-nitrophenyl derivatives with thiazole and pyridine moieties. The synthetic pathway typically includes:
- Formation of Thiazole Ring : The initial step involves the synthesis of thiazole derivatives using appropriate thioketones and nitroanilines.
- Pyridine Integration : Subsequent reactions lead to the formation of pyridine rings, which are crucial for the biological activity.
- Hydroxymethylation : Finally, hydroxymethylation at the 6-position enhances solubility and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating related thiazoloquinoxaline hybrids demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Escherichia coli .
| Microbial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been explored. A recent study highlighted that certain thiazole derivatives showed superior anti-inflammatory activity compared to standard drugs like diclofenac. The binding affinities for cyclooxygenase-2 (COX-2) were significantly favorable, indicating a mechanism that could be applicable to this compound .
Cytotoxicity
Cytotoxic assessments have revealed that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, certain derivatives demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
Case Study 1: Antibacterial Evaluation
A comprehensive evaluation of thiazoloquinoxaline hybrids indicated that structural modifications significantly influenced their antibacterial properties. The presence of electron-withdrawing groups enhanced activity against resistant bacterial strains .
Case Study 2: Anti-inflammatory Mechanism
In vivo studies on thiazole-based compounds showed that they effectively reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased prostaglandin synthesis . This mechanism is likely applicable to the nitrophenyl-thiazole derivative under consideration.
Q & A
Basic: What are the established synthetic routes for 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol?
Answer:
The synthesis typically involves constructing the thiazolo[5,4-b]pyridine core followed by functionalization. A common strategy is the annulation of a thiazole ring to a pyridine derivative. For example:
- Step 1: Microwave-assisted cyclization of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine generates the thiazolo[5,4-b]pyridine scaffold .
- Step 2: Introduction of the 2-nitrophenyl group via nucleophilic aromatic substitution (e.g., using 2-nitrobenzene derivatives under basic conditions) .
- Step 3: Hydroxymethylation at the 6-position via oxidation or reduction of pre-functionalized intermediates (e.g., using NaBH₄ for selective reduction) .
Key considerations include solvent choice (DMF or chloroform), temperature control, and catalyst selection to optimize yield and purity .
Basic: How is the structural identity of this compound validated?
Answer:
Structural confirmation employs:
- X-ray crystallography: SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for verifying the thiazolo[5,4-b]pyridine core and substituent positions .
- NMR spectroscopy: H and C NMR are critical for confirming the nitrophenyl and hydroxymethyl groups (e.g., aromatic proton shifts at δ 8.0–8.5 ppm for nitro groups) .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: What challenges arise in crystallographic refinement of this compound?
Answer:
Crystallization challenges include:
- Twinned data: The nitro group’s electron-withdrawing nature can induce crystal twinning, requiring specialized refinement protocols in SHELXL .
- Disorder in the hydroxymethyl group: Dynamic disorder may necessitate constraints or alternative space groups .
- Resolution limitations: High-resolution data (>1.0 Å) are preferred for accurate refinement of the nitrophenyl-thiazolo[5,4-b]pyridine system .
For macromolecular complexes (e.g., kinase inhibitors), SHELXPRO interfaces with refinement tools to handle large unit cells .
Advanced: How does the nitrophenyl substituent influence biological activity?
Answer:
The 2-nitrophenyl group enhances:
- Electron-withdrawing effects: Stabilizes charge-transfer interactions in kinase binding pockets (e.g., B-Raf inhibition, as seen in PDB 1XU7) .
- Steric effects: The nitro group’s ortho position may restrict rotational freedom, improving binding specificity compared to para-substituted analogs .
- Metabolic stability: Nitro groups reduce oxidative metabolism, prolonging half-life in vitro .
Comparatively, methoxy or methyl groups at this position show reduced potency in PI3K inhibition assays .
Advanced: How do structural variations in the thiazolo[5,4-b]pyridine core affect pharmacological profiles?
Answer:
- 6-Hydroxymethyl vs. 6-carboxylic acid: Hydroxymethyl derivatives exhibit better solubility and oral bioavailability, while carboxylic acid analogs show stronger hydrogen bonding in target pockets .
- Nitrophenyl vs. chlorophenyl substitution: Nitro groups enhance kinase inhibition (IC₅₀ ~10 nM for B-Raf) but increase cytotoxicity compared to chloro derivatives .
- Core modifications: Thiazolo[5,4-b]pyridines with fused triazole rings (e.g., ) demonstrate broader antimicrobial activity but lower selectivity .
Data Contradiction: Why do studies report conflicting bioactivity data for similar analogs?
Answer:
Discrepancies arise due to:
- Assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) alter IC₅₀ values .
- Stereochemical impurities: Racemic mixtures in synthesis (e.g., ) can lead to inconsistent results .
- Solubility differences: Hydroxymethyl derivatives may aggregate in aqueous buffers, skewing dose-response curves .
Standardized protocols (e.g., using DMSO stocks ≤0.1% v/v) and enantiomeric resolution (via chiral HPLC) mitigate these issues .
Advanced: What computational tools predict the compound’s interactions with biological targets?
Answer:
- Molecular docking: Programs like AutoDock Vina utilize crystal structures (e.g., PDB 1XU7) to model binding modes to kinases .
- DFT calculations: Predict electron distribution in the thiazolo[5,4-b]pyridine core, correlating with charge-transfer efficiency in polymer solar cells .
- MD simulations: Assess stability of protein-ligand complexes over nanosecond timescales .
Advanced: How is the compound’s stability assessed under experimental conditions?
Answer:
- Thermogravimetric analysis (TGA): Determines decomposition temperatures (Td >200°C for nitro-substituted derivatives) .
- pH stability studies: Hydroxymethyl groups may hydrolyze under acidic conditions (pH <3), requiring buffered solutions for in vitro assays .
- Light sensitivity: Nitro groups necessitate storage in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
